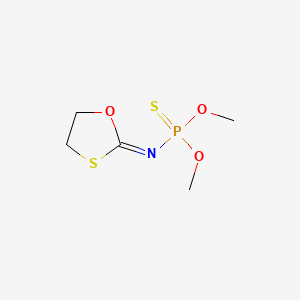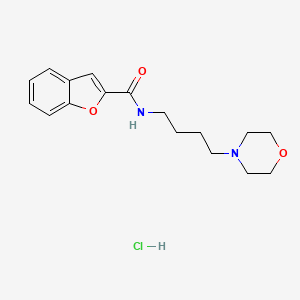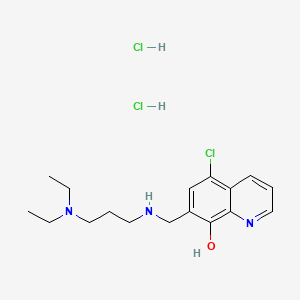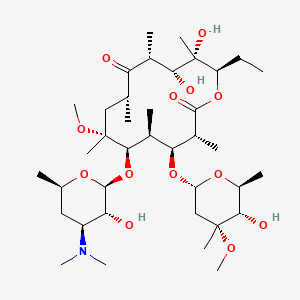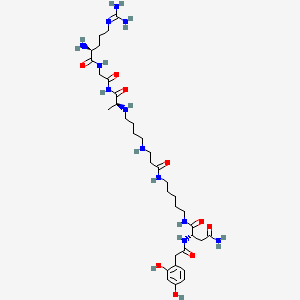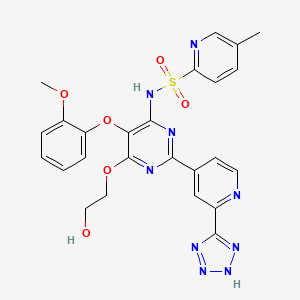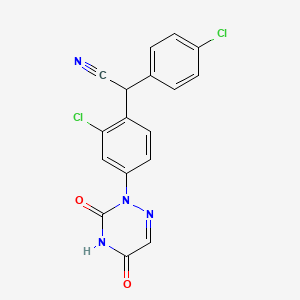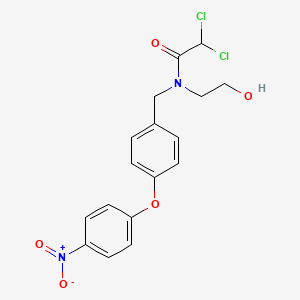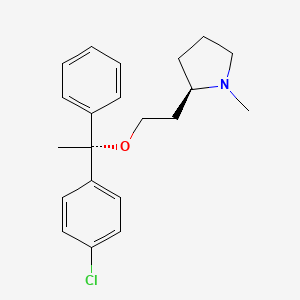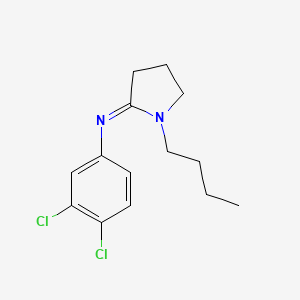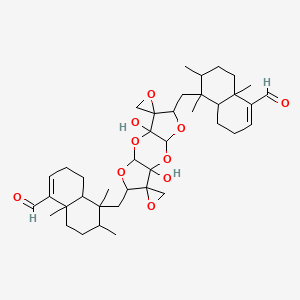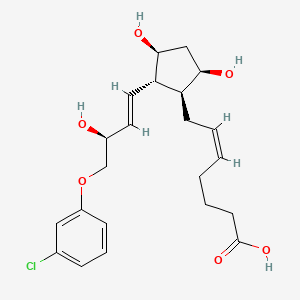
克罗普洛斯滕醇
描述
Cloprostenol is a synthetic analogue of prostaglandin F2α, primarily used for its potent luteolytic properties. It is widely utilized in veterinary medicine to control reproductive cycles, induce parturition, and terminate pregnancies in various animal species such as cattle, pigs, sheep, and horses . The compound is known for its ability to induce a sharp fall in progesterone levels, making it an effective tool in managing breeding patterns and reproductive health in livestock .
科学研究应用
Cloprostenol has a wide range of scientific research applications:
作用机制
Target of Action
Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) . The primary target of Cloprostenol is the corpus luteum in the ovary . The corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy, producing progesterone, a hormone essential for maintaining pregnancy .
Mode of Action
As a potent luteolytic agent, Cloprostenol acts on the corpus luteum, causing it to stop the production of progesterone and reduce in size within hours of administration . This interaction with its target leads to significant changes in the reproductive cycle.
Biochemical Pathways
It is known that the compound’s luteolytic action involves the interruption of the progesterone pathway . By causing the corpus luteum to cease progesterone production, Cloprostenol effectively disrupts the hormonal balance necessary for maintaining pregnancy .
Pharmacokinetics
It is known that the compound is rapidly absorbed and reaches peak concentrations generally within the first 15 minutes after intramuscular injection .
Result of Action
The primary result of Cloprostenol’s action is the induction of estrus and the potential for abortion in animals . By halting progesterone production and causing the corpus luteum to reduce in size, Cloprostenol effectively induces the onset of estrus, or heat, making the animal ready for breeding . If the animal is pregnant, this disruption in progesterone production can lead to abortion .
Action Environment
The efficacy and stability of Cloprostenol can be influenced by various environmental factors. For instance, the compound should be stored at 2-30°C (36-86°F) to maintain its stability . Additionally, the physiological state of the animal, including its reproductive cycle stage and overall health, can impact the effectiveness of Cloprostenol . It’s also worth noting that Cloprostenol is used in veterinary medicine, and its use is regulated by federal law .
生化分析
Biochemical Properties
Cloprostenol interacts with various enzymes, proteins, and other biomolecules. It is structurally related to Prostaglandin F2α (PGF2α) and acts as a luteolytic agent causing functional and morphological regression of the corpus luteum (luteolysis) in cattle and horses . The main pathway of metabolization in all animal species is that of β-oxidation with the formation of the tetranor or dinor acids of cloprostenol .
Cellular Effects
Cloprostenol has significant effects on various types of cells and cellular processes. For instance, it significantly reduced the concentration of progesterone in cell culture medium of small luteal cells isolated from domestic cat corpora lutea at the development/maintenance stage . It did not influence progesterone production in cultured cells from the regression stage .
Molecular Mechanism
The molecular mechanism of action of Cloprostenol involves its interaction with the corpus luteum, causing it to stop the production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cloprostenol change over time. For instance, in a study investigating the effect of Cloprostenol on cultured steroidogenic luteal cells of selected felid species over a 2-day culture period, it was found that Cloprostenol significantly reduced the concentration of progesterone .
Dosage Effects in Animal Models
The effects of Cloprostenol vary with different dosages in animal models. For instance, in cattle, 200 times the dose of Cloprostenol sodium caused only mild and transient scouring . In heifers, no adverse effects were noted after two intramuscular administrations, 11 days apart, of R-cloprostenol (as the sodium salt) at the recommended dose (150 μg) or at a ten-fold dose (1500 μg) .
Metabolic Pathways
Cloprostenol is involved in various metabolic pathways. It is significantly enriched in signaling pathways such as the beta oxidation of very long chain fatty acids, bile acid biosynthesis, oxidation of branched chain fatty acids, steroidogenesis, steroid biosynthesis, and arginine and proline metabolism .
Transport and Distribution
Cloprostenol is rapidly absorbed from the injection site . It is then metabolized and finally excreted practically similarly between urine and stool .
Subcellular Localization
Given its role as a synthetic analogue of prostaglandin F2α (PGF2α), it is likely to be involved in similar cellular processes and locations as PGF2α .
准备方法
Synthetic Routes and Reaction Conditions: Cloprostenol can be synthesized through a unified chemoenzymatic approach. This method involves the use of dichloro-containing bicyclic ketone as a starting material, which undergoes a series of reactions including Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . The overall process consists of 11-12 steps with an overall yield of 3.8-8.4% .
Industrial Production Methods: The industrial production of cloprostenol sodium involves the use of preparative liquid chromatography for separation and purification. This method ensures high product purity and is suitable for large-scale production . The process includes dissolving synthesized cloprostenol sodium powder in alcohol, followed by ultrasonic processing and membrane filtration to obtain a high-purity product .
化学反应分析
Types of Reactions: Cloprostenol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s synthesis involves stereoselective oxidation and diastereoselective reduction, which are crucial for setting the stereochemical configurations .
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction.
Substitution: Copper(II)-catalyzed regioselective p-phenylbenzoylation is used for acylation reactions.
Major Products: The major products formed from these reactions include various prostaglandin analogues such as bimatoprost, fluprostenol, and travoprost .
相似化合物的比较
- Bimatoprost
- Fluprostenol
- Travoprost
属性
CAS 编号 |
40665-92-7 |
|---|---|
分子式 |
C22H29ClO6 |
分子量 |
424.9 g/mol |
IUPAC 名称 |
(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |
InChI 键 |
VJGGHXVGBSZVMZ-CHPNCWRZSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
手性 SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |
规范 SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
54276-21-0 40665-92-7 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
55028-72-3 (mono-hydrochloride salt) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Cloprostenol Cloprostenol Monosodium Salt Cloprostenol Sodium Estrumate ICI 80,966 ICI-80,966 ICI80,966 Monosodium Salt, Cloprostenol Oestrophan Salt, Cloprostenol Monosodium Sodium, Cloprostenol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


